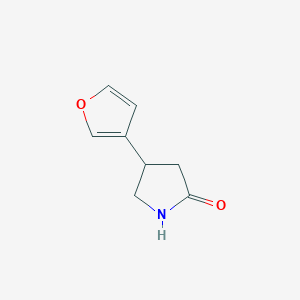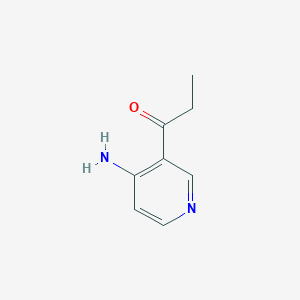
4-(3-Furyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Furyl)-2-pyrrolidinone (also known as 4-furyl-2-pyrrolidinone or 4-FP) is an organic compound that has been studied for its potential applications in scientific research. 4-FP is a derivative of pyrrolidinone, a five-membered heterocyclic compound. It is a colorless liquid with a boiling point of 227°C and a melting point of -32°C. 4-FP has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
4-(3-Furyl)-2-pyrrolidinone: can be utilized in the synthesis of fluorinated pyridines, which are compounds with significant applications in medicinal chemistry. The introduction of fluorine atoms into pyridine rings can lead to the development of compounds with unique physical, chemical, and biological properties . These fluorinated structures are often less reactive than their non-fluorinated counterparts and can serve as potential imaging agents for various biological applications, including local radiotherapy of cancer .
Agricultural Chemical Research
The compound may find use in agricultural chemical research, where fluorine-containing substituents are incorporated into aromatic rings to create active ingredients for agricultural products. These modifications aim to improve the physical, biological, and environmental properties of the compounds .
Pharmaceutical Intermediates
In pharmaceutical research, 4-(3-Furyl)-2-pyrrolidinone could be a valuable intermediate. The presence of fluorine in pharmaceuticals is quite common, with a significant percentage of drugs containing fluorine atoms due to their enhanced stability and bioavailability .
Development of Fluorination Technology
The compound can contribute to the advancement of fluorination technology. With the increasing demand for fluorinated chemicals in various industries, the development of efficient and reliable methods for introducing fluorine atoms into organic molecules is crucial .
Flavor Chemistry
4-(3-Furyl)-2-pyrrolidinone: might be involved in flavor chemistry, particularly in the Maillard reaction (MR). MR is a natural process that improves the flavor of food during processing. The compound could potentially be used to produce flavor-enhancing peptides and other compounds that increase consumer preference and acceptability of processed foods .
Research on Heterocyclic Compounds
The structure of 4-(3-Furyl)-2-pyrrolidinone makes it an interesting candidate for research on heterocyclic compounds. Heterocycles are a fundamental class of organic compounds with wide-ranging applications in chemistry, biology, and materials science .
Propriétés
IUPAC Name |
4-(furan-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8-3-7(4-9-8)6-1-2-11-5-6/h1-2,5,7H,3-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZGVLQWJIHRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)


![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)




![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)



